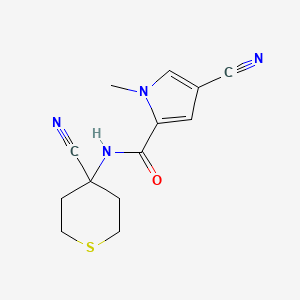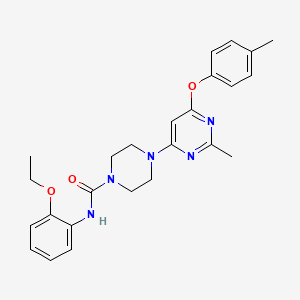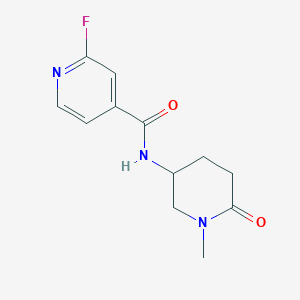
2-fluoro-N-(1-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-fluoro-N-(1-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide” is a chemical compound that displays a significant increase in lipophilic efficiency . It has excellent kinase selectivity and pharmacokinetic properties suitable for oral administration .
Synthesis Analysis
The synthesis of this compound involves the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . The cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a bicyclic dihydropyrazolopyridinone scaffold . This scaffold allows for the incorporation of multiple P1 moieties with subnanomolar binding affinities for blood coagulation factor Xa .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the cyclization of the carboxamido linker . This process retains the potent fXa binding activity, making it a highly effective compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug–drug interactions . The compound has a yield of 90%, appears as a white powder, and has a melting point of 85–87°C .Mechanism of Action
properties
IUPAC Name |
2-fluoro-N-(1-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-16-7-9(2-3-11(16)17)15-12(18)8-4-5-14-10(13)6-8/h4-6,9H,2-3,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUOPMZPJPEDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486632.png)
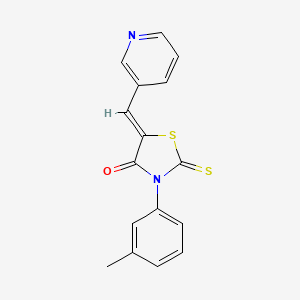
![5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2486635.png)
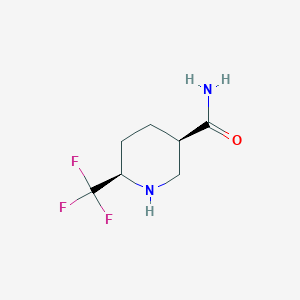
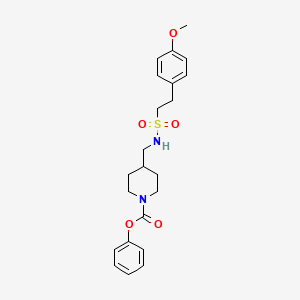
![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2486638.png)
![N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2486641.png)
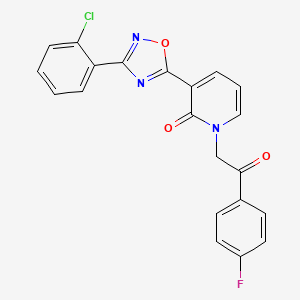
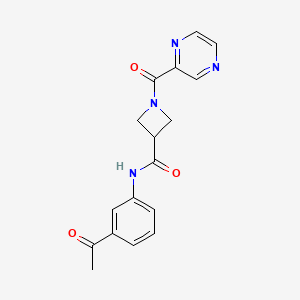
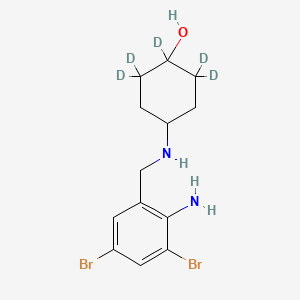

![1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2486653.png)
